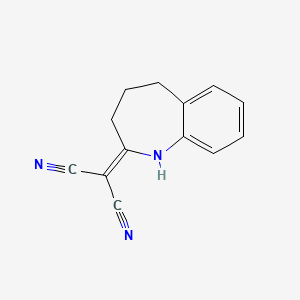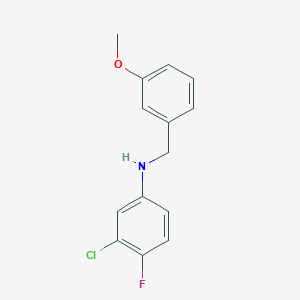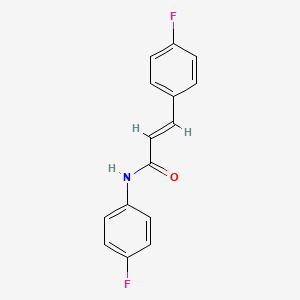![molecular formula C15H16N2O3S2 B5832055 N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor plays an important role in the immune system and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A-438079 has been used extensively in scientific research to study the role of the P2X7 receptor in these diseases.
Mécanisme D'action
A-438079 is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the receptor, it opens a pore in the membrane that allows the influx of calcium and other ions. This influx of ions can trigger a variety of downstream signaling pathways that are involved in inflammation, cell death, and other physiological processes. A-438079 blocks the activation of the P2X7 receptor by binding to a specific site on the receptor and preventing the opening of the pore.
Biochemical and Physiological Effects:
A-438079 has a variety of biochemical and physiological effects that are related to its inhibition of the P2X7 receptor. For example, A-438079 can inhibit the release of pro-inflammatory cytokines from immune cells, reduce the activation of microglia in the brain, and inhibit the proliferation and migration of cancer cells. A-438079 can also reduce the severity of symptoms in animal models of autoimmune disorders and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
A-438079 has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a useful tool for studying the role of the receptor in various diseases. A-438079 is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of A-438079 in lab experiments. For example, A-438079 can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on A-438079 and the P2X7 receptor. One direction is to further investigate the role of the P2X7 receptor in cancer, autoimmune disorders, and neurodegenerative diseases. This could involve studying the downstream signaling pathways that are activated by the receptor, as well as identifying other proteins that interact with the receptor. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. This could involve using structure-based drug design to identify compounds that bind more tightly to the receptor and have fewer off-target effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of A-438079 in humans. This could help to determine the optimal dosing and administration schedule for the drug in clinical trials.
Méthodes De Synthèse
A-438079 can be synthesized using a multistep process starting from 2-chloro-N-(4-nitrophenyl)acetamide. The first step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting amine is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonamide. The final step involves the reaction of the sulfonamide with 2-(ethylthio)benzoyl chloride to form A-438079.
Applications De Recherche Scientifique
A-438079 has been used extensively in scientific research to study the role of the P2X7 receptor in various diseases. For example, A-438079 has been used to study the role of the P2X7 receptor in cancer. It has been shown that the P2X7 receptor is overexpressed in many types of cancer, and that blocking the receptor with A-438079 can inhibit tumor growth and metastasis. A-438079 has also been used to study the role of the P2X7 receptor in autoimmune disorders. It has been shown that the P2X7 receptor is involved in the activation of immune cells, and that blocking the receptor with A-438079 can reduce inflammation and tissue damage. A-438079 has also been used to study the role of the P2X7 receptor in neurodegenerative diseases. It has been shown that the P2X7 receptor is involved in the activation of microglia, and that blocking the receptor with A-438079 can reduce neuroinflammation and neuronal damage.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-21-14-6-4-3-5-13(14)15(18)17-11-7-9-12(10-8-11)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAHCDVNTSZNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)




![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

